2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s known that some related compounds can inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell growth and death .
Pharmacokinetics
Its molecular weight of 18917 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Related compounds have been shown to exhibit cytotoxic effects against cancer cell lines, with some compounds demonstrating very weak cytotoxic effects toward normal cells .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives, such as this compound, have been used in the design and development of more selective and potent anticancer molecules . They have shown inhibitory activities against cancer cell lines .
Cellular Effects
In vitro cytotoxic evaluation of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride has indicated that it exhibits potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has been observed to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that it inhibits the proliferation of cancer cells by inducing apoptosis
Temporal Effects in Laboratory Settings
It is known that the compound has been successfully synthesized and its structures were established by NMR and MS analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido (dithio)carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like aluminum trichloride (AlCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar in structure but with different substitution patterns on the benzoic acid ring.
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Another triazole derivative with different functional groups.
Uniqueness
2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potent biological activities make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMRSPRJPIELNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678896 |
Source
|
Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203898-11-6 |
Source
|
Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.